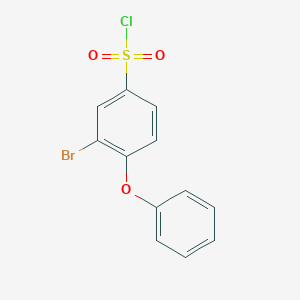

3-Bromo-4-phenoxybenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-bromo-4-phenoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURBYIXGZMOEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-4-phenoxybenzene-1-sulfonyl chloride (CAS No. 1284960-73-1) is an aryl sulfonyl chloride derivative that has garnered attention in organic and medicinal chemistry due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various biologically active molecules, including HIV protease inhibitors and oligonucleotides. This article reviews the biological activity of this compound, focusing on its applications, mechanisms, and relevant research findings.

Synthesis and Applications

This compound is utilized in the synthesis of several compounds with therapeutic potential. Notably, it has been incorporated into the synthesis pathways for:

- HIV Protease Inhibitors : These inhibitors are crucial in antiretroviral therapy for HIV/AIDS patients. The compound acts as an activating agent, facilitating the formation of potent benzenesulfonyl azacyclic urea derivatives that exhibit antiviral activity against HIV.

- Oligonucleotides : It is also employed in the synthesis of oligodeoxyribo- and oligoribo-nucleotides, which are essential for gene expression studies and therapeutic developments.

The compound can also protect amines by converting them into sulfonamides, which serve as intermediates in various organic syntheses.

Antiviral Activity

Research indicates that derivatives synthesized using this compound demonstrate promising antiviral properties. For example, compounds derived from this sulfonyl chloride have been tested for their efficacy against HIV protease, showcasing a potential mechanism for inhibiting viral replication.

Enzyme Interactions

Sulfonamide derivatives related to this compound have been investigated for their interactions with various enzymes and receptors involved in biological pathways. These interactions may contribute to their pharmacological effects, although detailed mechanistic studies are still needed to elucidate these pathways.

Case Studies and Research Findings

Several studies have explored the broader implications of compounds related to this compound:

| Study | Findings |

|---|---|

| Synthesis of P1' Benzenesulfonyl Azacyclic Urea | Demonstrated antiviral activity against HIV protease with IC50 values indicating efficacy. |

| Oligonucleotide Synthesis | Highlighted the role of this compound in gene expression studies, with applications in therapeutic development. |

| Interaction Studies | Indicated potential interactions with enzymes and receptors; further research is necessary to define these interactions. |

The precise mechanism of action for this compound remains largely unexplored due to its status as a less commonly studied compound. However, it is hypothesized that its biological activity may stem from its ability to act as a ligand, modulating the activity of specific receptors or enzymes involved in various cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Solubility :

- Thermal Stability :

- Halogenated benzenesulfonyl chlorides generally decompose above 200°C, with fluorinated analogs exhibiting higher stability .

Preparation Methods

Sulfonylation Using Chlorosulfonic Acid

A widely used method for preparing aromatic sulfonyl chlorides is the direct sulfonylation of the corresponding bromo-phenoxybenzene precursor with chlorosulfonic acid. The reaction proceeds as follows:

- The starting material, 3-bromo-4-phenoxybenzene, is dissolved in an inert solvent such as chloroform or dichloromethane.

- The solution is cooled to low temperatures (0°C to -5°C) to control the exothermic reaction.

- Chlorosulfonic acid is added dropwise over a period (e.g., 30 minutes) to the cooled solution.

- The mixture is then allowed to warm to room temperature and stirred for a given time (typically 1 hour) to complete sulfonylation.

- The reaction mixture is poured onto ice to quench excess chlorosulfonic acid and facilitate product isolation.

- The organic layer is separated, washed, dried, and concentrated to yield this compound.

This method is analogous to the preparation of related compounds such as 3-bromo-4-methoxybenzenesulfonyl chloride, where a methoxy group replaces the phenoxy substituent. The sulfonylation with chlorosulfonic acid is highly efficient, often providing yields above 90%.

Bromination Approaches

If the phenoxybenzene sulfonyl chloride is prepared without bromine initially, bromination can be introduced post-sulfonylation:

- Bromination is typically carried out using molecular bromine (Br2) under controlled conditions.

- The reaction can be performed in solvents like chloroform or carbon tetrachloride at low temperatures (0°C to room temperature).

- Catalysts such as ferric chloride (FeCl3) may be used to promote electrophilic aromatic substitution.

- Bromine diffuses slowly in some biphasic systems, allowing for controlled bromination without over-bromination.

This approach ensures selective bromination at the 3-position, preserving the phenoxy and sulfonyl chloride functionalities.

Phenoxy Group Introduction

The phenoxy substituent is generally introduced by nucleophilic aromatic substitution or Williamson ether synthesis:

- A hydroxybenzene derivative (phenol) reacts with an appropriate halogenated benzene derivative under basic conditions.

- Potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used as the base.

- The reaction is typically conducted at room temperature to reflux, depending on substrate reactivity.

- The product is purified by extraction and chromatography.

This step is often performed prior to sulfonylation and bromination to ensure the correct substitution pattern on the benzene ring.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | Phenoxy group introduction | Phenol + halobenzene derivative, K2CO3/NaH, DMF/THF, RT to reflux | Williamson ether synthesis or nucleophilic substitution | 80–95 |

| 2 | Sulfonylation | Chlorosulfonic acid, CHCl3/DCM, 0°C to RT | Dropwise addition, quench on ice, extraction | 90–98 |

| 3 | Bromination | Br2, FeCl3 catalyst, CHCl3/CCl4, 0°C to RT | Controlled addition to avoid polybromination | 85–95 |

Research Findings and Analysis

- The sulfonylation step is critical and must be carefully controlled to prevent over-sulfonation or decomposition of the phenoxy substituent.

- Low temperature during chlorosulfonic acid addition minimizes side reactions and improves selectivity.

- Bromination post-sulfonylation is preferred when the sulfonyl chloride group is sensitive to harsh conditions.

- Use of catalysts like FeCl3 enhances bromination efficiency and regioselectivity.

- The phenoxy group is stable under sulfonylation and bromination conditions, allowing stepwise functionalization.

- Purification typically involves aqueous workup, organic extraction, drying, and recrystallization or chromatography to achieve high purity.

Comparative Notes with Related Compounds

- Preparation of 3-bromo-4-methoxybenzenesulfonyl chloride uses similar sulfonylation protocols, indicating the robustness of chlorosulfonic acid sulfonylation for aromatic ethers.

- Industrial scale synthesis of related sulfonyl chlorides involves precise temperature and reagent control to optimize yield and purity.

- Bromination methods reviewed in organic synthesis literature emphasize controlled addition and catalyst use to achieve high regioselectivity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.